HKOCl-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HKOCl-4 is a rhodol-based yellow fluorescent probe specifically designed for the detection of hypochlorous acid in living cells and tissues . Hypochlorous acid is a reactive oxygen species that plays a crucial role in the immune system by protecting the organism from pathogens and contributing to various physiological processes . The development of this compound aims to provide a sensitive and selective method for visualizing hypochlorous acid in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: HKOCl-4 is synthesized by coupling a dichlorophenol residue, which serves as the reaction site for hypochlorous acid, with a rhodol fluorophore . The synthesis involves the following steps:
- Preparation of the dichlorophenol intermediate.
- Coupling the intermediate with the rhodol fluorophore under specific reaction conditions to form this compound .
Industrial Production Methods: While detailed industrial production methods are not explicitly documented, the synthesis of this compound likely follows similar protocols used in the production of other fluorescent probes, involving large-scale chemical synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: HKOCl-4 primarily undergoes oxidation reactions with hypochlorous acid. The dichlorophenol residue reacts with hypochlorous acid, leading to a significant increase in fluorescence intensity .
Common Reagents and Conditions:
Major Products: The major product of the reaction between this compound and hypochlorous acid is a highly fluorescent compound, which allows for the visualization of hypochlorous acid in biological samples .
Scientific Research Applications
HKOCl-4 has a wide range of applications in scientific research, including:
Mechanism of Action
HKOCl-4 exerts its effects through a specific reaction with hypochlorous acid. The dichlorophenol residue in this compound reacts with hypochlorous acid, resulting in a significant increase in fluorescence intensity . This fluorescence change allows for the visualization of hypochlorous acid in biological samples. The molecular targets and pathways involved include the selective reaction of hypochlorous acid with the dichlorophenol residue, leading to the formation of a highly fluorescent product .
Comparison with Similar Compounds
HKOCl-4r: A derivative of HKOCl-4 designed for better cellular uptake.
HKOCl-4m: Another derivative targeting mitochondria.
Comparison: this compound is unique due to its high sensitivity and selectivity for hypochlorous acid detection. Compared to its derivatives, HKOCl-4r and HKOCl-4m, this compound is primarily used for general hypochlorous acid detection, while the derivatives are optimized for specific cellular and subcellular targeting .
Properties
Molecular Formula |
C38H35Cl2NO7 |
---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
ethyl 4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate |
InChI |
InChI=1S/C38H35Cl2NO7/c1-5-45-34(42)11-8-14-41-31-19-33-28(18-25(31)21(2)20-37(41,3)4)38(26-10-7-6-9-24(26)36(44)48-38)27-13-12-22(17-32(27)47-33)46-23-15-29(39)35(43)30(40)16-23/h6-7,9-10,12-13,15-19,21,43H,5,8,11,14,20H2,1-4H3 |
InChI Key |
LUSCIMHITFMNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C2=CC3=C(C=C2C(CC1(C)C)C)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.